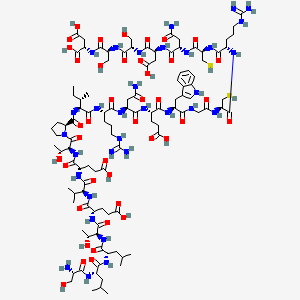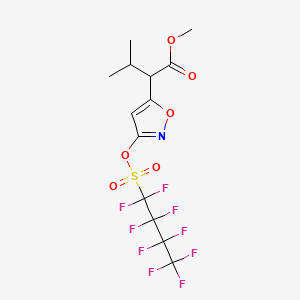
Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a perfluorobutyl group, which imparts unique chemical properties, including high stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form isoxazole rings.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation can significantly reduce reaction times and improve the efficiency of the synthesis process . Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate involves its interaction with specific molecular targets. The perfluorobutyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the isoxazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can also form strong interactions with biological molecules, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-2-(3-(((trifluoromethyl)sulfonyl)oxy)isoxazol-5-YL)butanoate
- Methyl 3-methyl-2-(3-(((chloromethyl)sulfonyl)oxy)isoxazol-5-YL)butanoate
- Methyl 3-methyl-2-(3-(((bromomethyl)sulfonyl)oxy)isoxazol-5-YL)butanoate
Uniqueness
Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate is unique due to the presence of the perfluorobutyl group, which imparts exceptional stability and resistance to metabolic degradation. This makes it a valuable compound for applications requiring high chemical stability and durability .
Properties
Molecular Formula |
C13H12F9NO6S |
|---|---|
Molecular Weight |
481.29 g/mol |
IUPAC Name |
methyl 3-methyl-2-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)-1,2-oxazol-5-yl]butanoate |
InChI |
InChI=1S/C13H12F9NO6S/c1-5(2)8(9(24)27-3)6-4-7(23-28-6)29-30(25,26)13(21,22)11(16,17)10(14,15)12(18,19)20/h4-5,8H,1-3H3 |
InChI Key |
FUBQLISBTGYALH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=NO1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


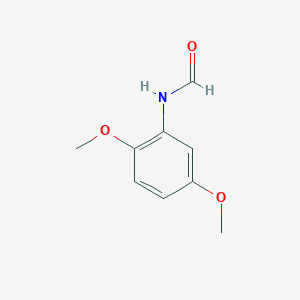
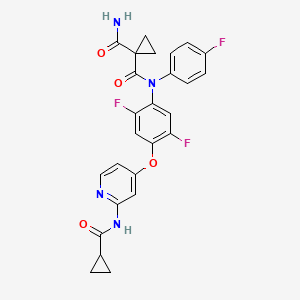

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine](/img/structure/B13912253.png)

![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
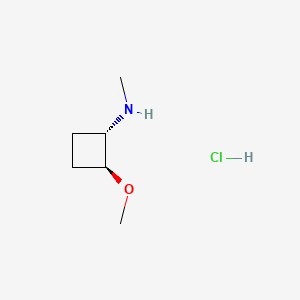


![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)
